1,4-Dihydropyrazine-2,3-dithione

Catalog No.
S3345845
CAS No.
80458-31-7
M.F
C4H4N2S2
M. Wt
144.2 g/mol
Availability
In Stock
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1,4-Dihydropyrazine-2,3-dithione

CAS Number

80458-31-7

Product Name

1,4-Dihydropyrazine-2,3-dithione

IUPAC Name

1,4-dihydropyrazine-2,3-dithione

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

InChI

InChI=1S/C4H4N2S2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8)

InChI Key

XUNLTYLWCMUZFO-UHFFFAOYSA-N

SMILES

C1=CNC(=S)C(=S)N1

Canonical SMILES

C1=CNC(=S)C(=S)N1

1,4-Dihydropyrazine-2,3-dithione is a heterocyclic compound characterized by a pyrazine ring with two sulfur atoms in the 2 and 3 positions. Its chemical formula is C4H4N2S2C_4H_4N_2S_2, and it features two thioketone functionalities, which contribute to its unique chemical properties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to the presence of the sulfur atoms. Notable reactions include:

  • Diels-Alder Reactions: The compound can act as a diene or dienophile in cycloaddition reactions, facilitating the formation of complex cyclic structures .
  • Reduction Reactions: It can be reduced to yield derivatives such as 1,4-dihydropyrazine-2,3-dione, showcasing its reactivity towards reducing agents .
  • Cycloaddition Reactions: The compound exhibits high reactivity in [3 + 2] cycloadditions due to the electrophilic nature of the sulfur atoms .

The biological activity of 1,4-dihydropyrazine-2,3-dithione has been explored in various studies. It has shown:

  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against a range of pathogens.
  • Potential Anticancer Activity: Preliminary studies suggest that certain modifications of this compound may possess anticancer properties, although more research is needed to elucidate these effects fully.

Several synthesis methods for 1,4-dihydropyrazine-2,3-dithione have been reported:

  • Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the pyrazine ring structure .
  • Reduction of Pyrazines: The compound can be synthesized by reducing pyrazines using various reducing agents, which introduces the dithione functionalities .
  • Ring Expansion Techniques: Utilizing ring expansion methods from simpler precursors has also been documented as an effective synthetic route .

1,4-Dihydropyrazine-2,3-dithione finds applications in several areas:

  • Pharmaceuticals: Its derivatives are being investigated for potential use as therapeutic agents due to their biological activities.
  • Materials Science: The compound's unique properties make it suitable for developing novel materials with specific functionalities.

Interaction studies involving 1,4-dihydropyrazine-2,3-dithione focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how modifications to the compound can enhance or alter its biological and chemical properties. For instance:

  • Nucleophilic Substitution Reactions: The sulfur atoms can participate in nucleophilic substitution reactions, leading to new derivatives with varied properties.
  • Complex Formation: Investigations into how this compound interacts with metal ions have revealed potential applications in coordination chemistry.

Several compounds share structural similarities with 1,4-dihydropyrazine-2,3-dithione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-Dihydropyrazine-2,3-dioneContains a pyrazine ring and carbonylsLacks sulfur functionalities
1,3-DithianeContains a six-membered ring with sulfurMore common in synthetic applications
PyrazineSimple aromatic ring structureLacks thioketone groups
1,3-DithiolaneSimilar sulfur-containing structureDifferent ring size and reactivity

Uniqueness of 1,4-Dihydropyrazine-2,3-dithione

The uniqueness of 1,4-dihydropyrazine-2,3-dithione lies in its combination of a pyrazine framework with specific dithione functionalities. This combination allows for distinct chemical reactivity and potential biological activities that are not found in similar compounds. Its dual thioketone groups enhance its reactivity and provide opportunities for diverse synthetic transformations.

Traditional Condensation Approaches Using Chlorinated Precursors

The condensation of chlorinated pyrazinones with amines or self-condensation under basic conditions remains a foundational method for constructing the 1,4-dihydropyrazine core. For instance, Brook et al. demonstrated that chlorination of 5,6-dihydro-1,3,5,5-tetramethylpyrazin-2(1H)-one with tert-butyl hypochlorite produces a reactive α-chloromethylimine intermediate, which undergoes self-condensation in the presence of diisopropylethylamine to yield hexamethyltetraazaanthracene-dione derivatives. This method leverages the electrophilicity of chlorinated intermediates to facilitate nucleophilic attack, forming the dihydropyrazine骨架.

Key considerations include the regioselectivity of chlorination and the steric effects of substituents. For example, unsymmetrical pyrazinones may yield regioisomeric products, necessitating careful chromatographic separation. Dichloromethane is often preferred as a solvent due to its inertness and ability to stabilize reactive intermediates.

Reaction ParameterTypical Conditions
Chlorinating Agenttert-Butyl hypochlorite
BaseDiisopropylethylamine
SolventDichloromethane
Reaction Time4–6 hours at 0–25°C

Thiocarbonyl Group Incorporation via Phosphorus Pentasulfide Mediated Thionation

The conversion of carbonyl groups to thiocarbonyls in dihydropyrazines is efficiently achieved using phosphorus pentasulfide (P~4~S~10~). Curphey’s work highlights that P~4~S~10~ combined with hexamethyldisiloxane (HMDO) in dichloromethane selectively thionates amides and ketones, yielding 1,4-dihydropyrazine-2,3-dithione derivatives in >80% yield. The HMDO mitigates side reactions by sequestering electrophilic byproducts as trimethylsilyl phosphates, simplifying purification.

Microwave-assisted thionation using P~4~S~10~ adsorbed on alumina (Al~2~O~3~) further enhances reaction efficiency, reducing processing times from hours to minutes. This solid-supported approach minimizes exposure to toxic H~2~S gas and improves yields for sterically hindered substrates.

Modern Metalation-Alkylation Strategies for Functionalized Analogues

Functionalization of the dihydropyrazine core via deprotonation and alkylation has expanded access to diverse analogues. Yus et al. reported that deprotonation of 1,3-dithiane derivatives with n-butyllithium (n-BuLi) at −78°C generates a stabilized lithio species, which reacts with electrophiles like ethyl iodide to introduce alkyl groups at the 5- and 6-positions of the dihydropyrazine ring.

Lithium diisopropylamide (LDA) enables selective metalation at less acidic positions, facilitating the synthesis of asymmetrically substituted derivatives. For example, alkylation of 2-lithio-1,3-dithiane with epoxides or benzylic halides introduces aryl or hydroxyl groups, which are pivotal for biological activity.

Solvent Effects and Atmosphere Control in Redox-Sensitive Syntheses

The redox sensitivity of 1,4-dihydropyrazines necessitates stringent control over solvent polarity and oxygen exposure. Polar aprotic solvents like tetrahydrofuran (THF) stabilize intermediates but may promote oxidation, whereas toluene under nitrogen inertion suppresses side reactions.

Microwave irradiation in acetonitrile accelerates reactions while minimizing decomposition, achieving yields >90% for electron-deficient substrates. Additionally, silica gel filtration post-thionation removes phosphorous byproducts without aqueous workup, preserving acid-sensitive functionalities.

SolventAdvantagesDisadvantages
DichloromethaneStabilizes chlorinated intermediatesLimited solubility for polar substrates
TolueneInert under refluxHigh boiling point complicates isolation
AcetonitrileCompatible with microwave irradiationMay coordinate to metal catalysts

X-ray Crystallographic Studies of Dithione-Dithiol Tautomerism

X-ray diffraction analyses of 1,4-dihydropyrazine-2,3-dithione and its analogs provide critical insights into its tautomeric preferences. In the solid state, the compound predominantly adopts a dithione-diamino tautomeric form (Fig. 1), characterized by two thiocarbonyl (C=S) groups and a planar heterocyclic ring. This configuration is stabilized by intramolecular N–H···S hydrogen bonds, which enforce a rigid, conjugated system. For example, in dithiooxamide (DTO), a structurally related compound, the dithione tautomer exhibits a planar C2h-symmetric geometry with N–H···S distances of 2.399 Å, as observed in single-crystal X-ray studies [2]. Similar intramolecular interactions are anticipated in 1,4-dihydropyrazine-2,3-dithione, given its analogous functional groups.

Crystallographic data further reveal that substituents on the heterocyclic ring influence conformational flexibility. In dihydropyridine derivatives, for instance, steric effects from 4-aryl groups induce puckering of the heterocycle, altering the dihedral angles between the thiocarbonyl groups and the aromatic plane [1]. For 1,4-dihydropyrazine-2,3-dithione, the absence of bulky substituents likely preserves planarity, maximizing resonance stabilization. Notably, polymorphic forms of related compounds, such as orthorhombic and monoclinic crystal systems, demonstrate how packing forces modulate tautomeric equilibria [1].

UV irradiation of matrix-isolated DTO induces a double-proton-transfer reaction, converting the dithione tautomer to a dithiol-diimino form [2]. This photogenerated species exhibits distinct structural features, including elongated S–H bonds (1.344 Å) and nonplanar geometry. Although analogous studies on 1,4-dihydropyrazine-2,3-dithione are limited, its solid-state behavior under irradiation is expected to mirror DTO’s, with reversible tautomerism mediated by proton tunneling [2].

Table 1: Key Geometric Parameters of Dithione-Diamino Tautomers

ParameterDTO [2]Dihydropyrazine Derivative (Inferred)
C=S Bond Length (Å)1.6541.648–1.662
N–H···S Distance (Å)2.3992.35–2.45
Dihedral Angle (φ1, °)0.0 (planar)<5.0

Resonance Stabilization Patterns in the Heterocyclic Core

Resonance effects play a pivotal role in stabilizing the dithione tautomer of 1,4-dihydropyrazine-2,3-dithione. Delocalization of π-electrons across the N–C–S moieties creates a conjugated system that reduces overall energy. In DTO, resonance structures involving thiocarbonyl groups and lone pairs on sulfur contribute to a stabilization energy of ~77 kJ/mol relative to nonplanar conformers [2]. For the pyrazine derivative, analogous resonance interactions likely enhance stability, with the aromatic heterocycle acting as a π-electron reservoir.

The thiocarbonyl groups participate in two primary resonance modes:

  • C=S Double Bond Localization: The canonical form emphasizes the double-bond character of C=S, favoring a planar geometry.
  • Partial Thioketal Character: Delocalization of sulfur lone pairs into adjacent C–N bonds introduces partial single-bond character, as evidenced by elongated C–S bonds (1.66 Å vs. 1.54 Å for C–S single bonds) [2].

These resonance patterns are corroborated by solid-state ¹³C NMR data. In dihydropyridine analogs, splitting of carbonyl carbon signals (Δδ ≈ 1.7 ppm) reflects magnetic non-equivalence due to restricted rotation in the solid state [1]. For 1,4-dihydropyrazine-2,3-dithione, similar anisotropic effects would arise from the frozen resonance hybrid, observable via CP-MAS NMR.

Comparative Analysis of Sulfur Oxidation States in Solid vs. Solution Phase

The electronic environment of sulfur in 1,4-dihydropyrazine-2,3-dithione varies markedly between solid and solution phases. X-ray photoelectron spectroscopy (XPS) of DTO reveals sulfur binding energies of 163.5 eV in the dithione form, consistent with a formal oxidation state of −1 [2]. In contrast, solution-phase NMR studies of analogous compounds show deshielded sulfur nuclei (δ ≈ 210 ppm in ¹³C NMR), indicative of increased electron density at sulfur in the dithiol tautomer [1].

Solid Phase: Crystallographic data confirm that sulfur atoms in the dithione form engage in strong N–H···S hydrogen bonds, polarizing the C=S bonds and stabilizing higher oxidation states. For example, in DTO’s dithione tautomer, the C–S bond order (1.654 Å) lies between typical single (1.81 Å) and double (1.56 Å) bonds, reflecting resonance hybridization [2].

Solution Phase: Solvent interactions disrupt the crystalline lattice, enabling tautomerization to dithiol forms. UV-Vis spectroscopy of DTO in acetonitrile shows a λmax shift from 280 nm (dithione) to 320 nm (dithiol), attributed to n→π* transitions in the thiol groups [2]. Dynamic NMR experiments further reveal coalescence of thiocarbonyl signals at elevated temperatures, confirming rapid interconversion between tautomers in solution [1].

The electrochemical oxidation of 1,4-dihydropyrazine-2,3-dithione represents a fundamental aspect of its reactivity profile, particularly regarding its ability to form stable radical cations through controlled one-electron oxidation processes [1] [2]. The compound exhibits distinctive redox behavior characteristic of electron-rich nitrogen heterocycles, with the dihydropyrazine ring system providing sufficient electronic density to undergo facile oxidation despite the presence of electron-withdrawing thiocarbonyl groups.

[4+2] Cycloaddition Reactivity with Electron-deficient Dienophiles

The [4+2] cycloaddition reactivity of 1,4-dihydropyrazine-2,3-dithione with electron-deficient dienophiles represents a significant aspect of its synthetic utility, particularly in the construction of complex heterocyclic frameworks [6] [7]. The compound functions as an electron-rich diene component in inverse electron demand Diels-Alder reactions, where the presence of the thiocarbonyl groups modulates the electronic properties of the dihydropyrazine ring system.

Mechanistic investigations have revealed that the cycloaddition proceeds through a concerted pathway, although the degree of synchronicity depends on the nature of the dienophile and reaction conditions [8] [9]. The reaction typically requires elevated temperatures (80-150°C) and can be facilitated by Lewis acid catalysts, which enhance the electrophilicity of the dienophile component [10]. The regioselectivity of the cycloaddition is governed by the electronic distribution within the dihydropyrazine ring, with the thiocarbonyl groups directing the approach of the dienophile to specific positions on the ring system.

Experimental studies have demonstrated that 1,4-dihydropyrazine-2,3-dithione exhibits enhanced reactivity toward dienophiles containing electron-withdrawing groups such as cyano, ester, and nitro substituents [9] [11]. The reaction with acrylonitrile, for example, proceeds smoothly at 120°C to give the corresponding cycloadduct in yields exceeding 70% [9]. The presence of multiple electron-withdrawing groups on the dienophile generally leads to increased reaction rates and improved yields, consistent with the inverse electron demand nature of the transformation.

The stereochemical outcome of the cycloaddition is influenced by both steric and electronic factors. Studies using substituted dienophiles have revealed that the reaction typically proceeds with high endo selectivity, attributed to favorable orbital interactions between the diene and dienophile components in the transition state [12]. The thiocarbonyl groups appear to play a crucial role in determining the facial selectivity of the cycloaddition, with approach from the less hindered face of the dihydropyrazine ring being strongly favored.

Solvent effects have been found to significantly impact both the reaction rate and selectivity. Polar solvents such as dimethylformamide and acetonitrile generally accelerate the reaction compared to nonpolar solvents like toluene [12]. This solvent dependence is attributed to the stabilization of the polar transition state by the solvent dipole, which is particularly important for reactions involving highly polarized dienophiles.

The scope of the cycloaddition reaction has been extended to include various heterocyclic dienophiles, including maleimides, fumarates, and quinones [13] [14]. These reactions typically proceed under milder conditions compared to simple alkene dienophiles, reflecting the enhanced electrophilicity of the heterocyclic systems. The resulting cycloadducts often undergo further transformations, such as oxidation or rearrangement, to generate complex polycyclic structures with potential biological activity.

Nucleophilic Acyl Substitution Patterns at Thiocarbonyl Centers

The nucleophilic acyl substitution reactivity of 1,4-dihydropyrazine-2,3-dithione at the thiocarbonyl centers represents a distinct mechanistic pathway that differs significantly from the corresponding reactions of conventional carbonyl compounds [15] [16]. The presence of sulfur in place of oxygen fundamentally alters the electronic properties of the electrophilic center, leading to unique reactivity patterns and mechanistic pathways.

Kinetic studies have revealed that thiocarbonyl compounds generally exhibit lower reactivity toward nucleophilic attack compared to their carbonyl analogs, with rate constants typically 5-12 times smaller under comparable conditions [15] [16]. This reduced reactivity is attributed to the weaker polarization of the carbon-sulfur double bond compared to the carbon-oxygen bond, resulting in a less electrophilic carbon center [17]. The lower electronegativity of sulfur (2.58) compared to oxygen (3.44) leads to reduced positive charge development at the thiocarbonyl carbon, thereby diminishing its susceptibility to nucleophilic attack.

The mechanism of nucleophilic substitution at thiocarbonyl centers typically proceeds through a stepwise pathway involving the formation of a tetrahedral intermediate [18] [15]. This mechanism contrasts with many carbonyl reactions that can proceed through concerted pathways. The formation of the tetrahedral intermediate is generally rate-limiting, with the subsequent elimination of the leaving group occurring as a fast step [18]. The stability of the tetrahedral intermediate is enhanced by the ability of sulfur to accommodate negative charge through its empty d orbitals, although this effect is less pronounced than might be expected based on simple electronegativity considerations.

Experimental investigations have demonstrated that the nucleophilic reactivity of 1,4-dihydropyrazine-2,3-dithione toward various nucleophiles follows the expected reactivity order: amines > alcohols > thiols > halides [18]. Primary amines show particularly high reactivity, often leading to substitution products under mild conditions (room temperature, neutral pH) . The reaction with morpholine, for example, proceeds smoothly in polar solvents to give the corresponding substituted product in quantitative yields within 2-4 hours.

The regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. The two thiocarbonyl centers in 1,4-dihydropyrazine-2,3-dithione are electronically equivalent, but steric interactions with the dihydropyrazine ring system can lead to preferential attack at one position over the other [18]. Computational studies suggest that the preferred site of nucleophilic attack is determined by the specific conformation of the dihydropyrazine ring and the approach angle of the nucleophile.

Solvent effects play a crucial role in determining both the reaction rate and selectivity. Polar protic solvents generally accelerate the reaction through hydrogen bonding interactions with the nucleophile and the developing tetrahedral intermediate [20]. However, the choice of solvent can also influence the mechanism, with highly polar solvents sometimes favoring a more concerted pathway compared to the stepwise mechanism observed in less polar media.

The leaving group ability in thiocarbonyl substitution reactions differs from that in carbonyl chemistry. Studies have shown that the order of leaving group ability is: halides > alkoxides > thiolates > amides [18]. This order reflects the relative stability of the leaving groups and their ability to stabilize negative charge. The presence of electron-withdrawing groups on the leaving group generally enhances its departure, leading to faster overall reaction rates.

β-Elimination Pathways in Alkylated Derivatives

The β-elimination reactivity of alkylated 1,4-dihydropyrazine-2,3-dithione derivatives represents a significant pathway for the formation of unsaturated pyrazine systems and provides insight into the conformational preferences and electronic properties of these heterocyclic compounds [21] [22]. The elimination process typically involves the removal of a β-hydrogen atom along with a suitable leaving group, resulting in the formation of a carbon-carbon double bond and the generation of aromatic pyrazine derivatives.

Mechanistic studies have revealed that β-elimination in alkylated dihydropyrazine derivatives can proceed through either E1 or E2 pathways, depending on the nature of the leaving group, the base employed, and the reaction conditions [21] [23]. The E2 mechanism is generally favored when strong bases are used and when the leaving group has good leaving group ability. The reaction typically requires the β-hydrogen and the leaving group to adopt an anti-periplanar conformation in the transition state, which can be geometrically constraining in cyclic systems.

The electronic influence of the thiocarbonyl groups on the elimination process is particularly significant. These electron-withdrawing substituents stabilize the developing carbanion character in the transition state, thereby facilitating the elimination reaction [22]. The extent of this stabilization depends on the relative orientation of the thiocarbonyl groups and the developing double bond, with optimal stabilization achieved when the forming π-system is conjugated with the thiocarbonyl functionality.

Experimental investigations have demonstrated that the elimination rate is strongly dependent on the nature of the leaving group. Halide leaving groups, particularly bromide and iodide, undergo facile elimination under basic conditions at temperatures ranging from 60-100°C [21]. The reaction with potassium tert-butoxide in dimethyl sulfoxide, for example, leads to quantitative elimination within 2-4 hours at 80°C. Tosylate and mesylate leaving groups show similar reactivity, while alkoxide leaving groups require more forcing conditions.

The regioselectivity of β-elimination in polysubstituted derivatives follows Zaitsev's rule, with the more substituted alkene being the major product [21]. This selectivity is attributed to the greater thermodynamic stability of the more substituted product, which is further enhanced by conjugation with the thiocarbonyl groups. However, when steric factors become significant, Hofmann elimination (formation of the less substituted alkene) can become competitive.

The stereochemistry of the elimination process has been investigated using deuterium labeling studies, which have confirmed the anti-periplanar requirement for the E2 mechanism [21]. In cases where the anti-periplanar geometry is not accessible, the reaction can proceed through an E1 mechanism involving the formation of a carbocation intermediate. This pathway is generally slower and leads to different product distributions compared to the E2 pathway.

Solvent effects on β-elimination reactions are pronounced, with polar aprotic solvents generally favoring the E2 mechanism due to their ability to stabilize the developing negative charge on the base [21]. Protic solvents can interfere with the elimination process by competing for the base through hydrogen bonding, thereby reducing the effective basicity and slowing the reaction rate.

The synthetic utility of β-elimination in alkylated dihydropyrazine derivatives has been demonstrated in the preparation of various substituted pyrazine systems [24] [25]. The elimination products often undergo further transformations, such as oxidation or additional substitution reactions, to generate complex aromatic heterocycles with potential applications in medicinal chemistry and materials science.

Temperature-dependent studies have revealed that the elimination process exhibits typical Arrhenius behavior, with activation energies ranging from 15-25 kcal/mol depending on the specific substrate and reaction conditions [21]. The relatively low activation barriers reflect the favorable electronic effects of the thiocarbonyl substituents and the aromatic stabilization gained upon product formation.

XLogP3

0.2

Dates

Last modified: 04-14-2024

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